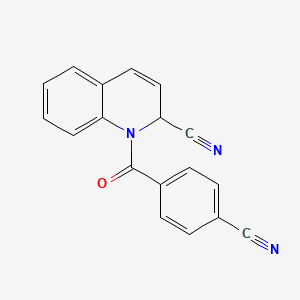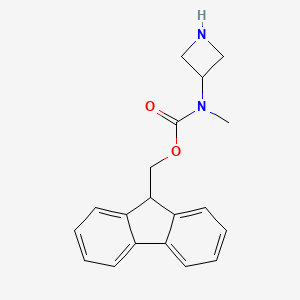
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate: is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorenyl group, an azetidine ring, and a carbamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorenyl Group: This step involves the synthesis of the fluorenyl group, which can be achieved through various organic reactions such as Friedel-Crafts alkylation.
Introduction of the Azetidine Ring: The azetidine ring is introduced through cyclization reactions, often involving azetidine precursors and suitable catalysts.
Formation of the Carbamate Group: The final step involves the formation of the carbamate group through the reaction of the fluorenyl-azetidine intermediate with methyl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and the development of new materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: In the field of medicine, the compound is investigated for its potential therapeutic applications. It may exhibit pharmacological activity, making it a candidate for drug development and medicinal chemistry research.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for specialized applications requiring high-performance materials.
Wirkmechanismus
The mechanism of action of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate involves its interaction with specific molecular targets. The fluorenyl group may facilitate binding to hydrophobic pockets in proteins, while the azetidine ring and carbamate group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate: This compound is similar but lacks the N-methyl group, which may affect its chemical and biological properties.
9H-Fluoren-9-ylmethyl N-(pyrrolidin-3-yl)-N-methyl-carbamate: This compound has a pyrrolidine ring instead of an azetidine ring, leading to differences in reactivity and binding affinity.
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-ethyl-carbamate: This compound has an ethyl group instead of a methyl group, which may influence its solubility and pharmacokinetics.
Uniqueness: The uniqueness of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methyl-carbamate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications across various fields of research and industry.
Eigenschaften
Molekularformel |
C19H20N2O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-(azetidin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C19H20N2O2/c1-21(13-10-20-11-13)19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,20H,10-12H2,1H3 |
InChI-Schlüssel |
KCJJXLSZUGEWMB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1CNC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


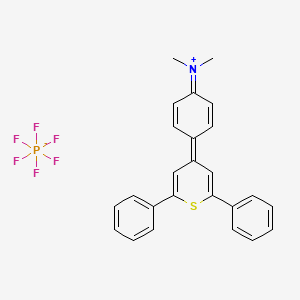
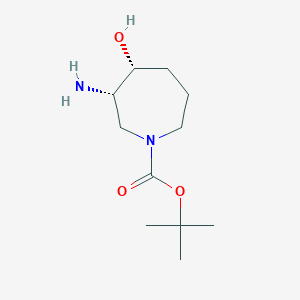


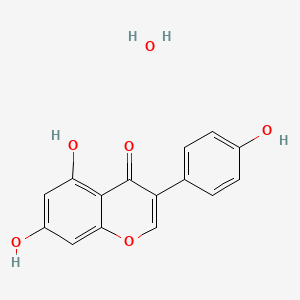
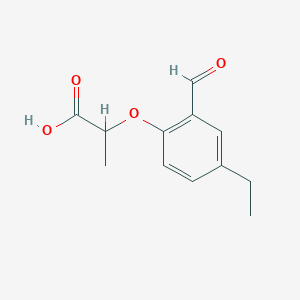
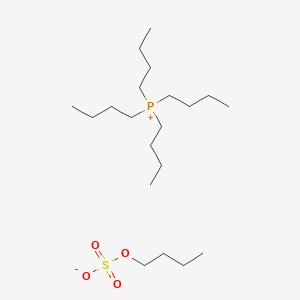
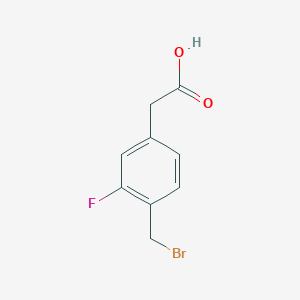
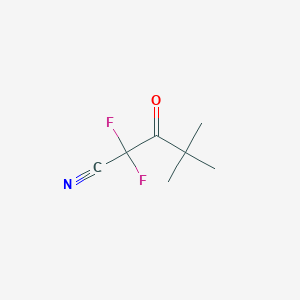
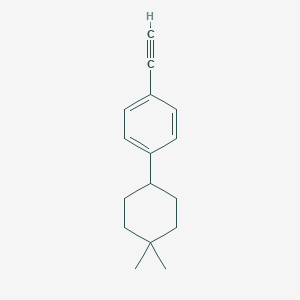

![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)

